16-Ketostearic acid 16-Ketostearic acid 16-oxo-octadecanoic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 13126-28-8
VCID: VC20968001
InChI: InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21)
SMILES: CCC(=O)CCCCCCCCCCCCCCC(=O)O
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

16-Ketostearic acid

CAS No.: 13126-28-8

Cat. No.: VC20968001

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

16-Ketostearic acid - 13126-28-8

Specification

CAS No. 13126-28-8
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name 16-oxooctadecanoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21)
Standard InChI Key VVQWXWRLWZLELC-UHFFFAOYSA-N
SMILES CCC(=O)CCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCC(=O)CCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structure

16-Ketostearic acid belongs to the class of long-chain fatty acids, specifically categorized as a keto fatty acid due to the presence of a carbonyl group at the 16th carbon position of the carbon chain . The molecular formula of the compound is C18H34O3, with a computed molecular weight of 298.5 g/mol . The structure consists of a linear 18-carbon chain with a carboxylic acid group at one end and a ketone functional group at position 16, creating a distinctive chemical profile that differentiates it from other fatty acid variants.

Structural Representation

The compound features a saturated carbon chain with no double bonds, unlike many biologically significant fatty acids that contain varying degrees of unsaturation. The presence of the ketone group at position 16 creates a polar region within the otherwise hydrophobic carbon chain, potentially affecting its physical properties and biochemical interactions . This positioning of the ketone group near the terminal end of the molecule creates specific spatial configurations that may influence its biological activity and chemical reactivity.

Chemical Characteristics

The chemical behavior of 16-Ketostearic acid is influenced by both the carboxylic acid group and the ketone functional group. The carboxylic acid terminus contributes to the compound's acidic properties, allowing it to participate in salt formation and esterification reactions. Meanwhile, the ketone group at position 16 presents additional reactivity potential, including the possibility of reduction to alcohols or participation in condensation reactions . These dual functional groups create a molecule with distinctive chemical properties that differentiate it from standard fatty acids.

Nomenclature and Identification

Scientific Naming Conventions

The IUPAC name for the compound is 16-oxooctadecanoic acid, which systematically describes its structure as an 18-carbon chain (octadecanoic acid) with an oxo (ketone) group at position 16 . This nomenclature precisely identifies the position of functional groups, allowing for clear scientific communication about the compound.

Synonyms and Alternative Designations

Several synonyms exist for 16-Ketostearic acid, including:

  • 16-oxooctadecanoic acid

  • 16-oxo-octadecanoic acid

  • Octadecanoic acid, 16-oxo-
    These alternative names appear in various scientific literature and chemical databases, reflecting different naming conventions but referring to the identical chemical entity.

Registry Identifiers

The compound is registered under various chemical identification systems:

Identifier TypeValue
CAS Registry Number13126-28-8
PubChem CID189016
ChEBI IDCHEBI:179234
DSSTox Substance IDDTXSID90156984
Lipid Maps IDLMFA02000260
Metabolomics Workbench ID2296
Nikkaji NumberJ206.214C
WikidataQ83025108
These identification numbers facilitate cross-referencing across different chemical databases and literature sources .

Molecular Descriptors and Properties

Computed Chemical Descriptors

The molecular structure of 16-Ketostearic acid can be represented through various chemical notation systems:

Descriptor TypeValue
SMILESCCC(=O)CCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyVVQWXWRLWZLELC-UHFFFAOYSA-N
These standardized notations allow for digital representation and searching of the chemical structure across various databases and computational systems .

Physical Properties

As a long-chain fatty acid, 16-Ketostearic acid would be expected to exhibit physical properties consistent with its molecular weight and functional groups. While specific experimental physical data is limited in the available search results, it is reasonable to infer certain properties based on its structure. Like other long-chain fatty acids, it would likely exist as a solid at room temperature with limited water solubility due to its predominantly hydrophobic carbon chain, though the ketone group may slightly enhance its polar characteristics compared to stearic acid.

Biochemical Context

Relationship to Fatty Acid Metabolism

16-Ketostearic acid represents a specialized variation within the broader context of fatty acid biochemistry. While the search results don't provide specific information about the biological role of 16-Ketostearic acid itself, long-chain fatty acids generally serve as important energy sources, structural components of cell membranes, and precursors for signaling molecules . The presence of the ketone group at position 16 may confer specific biochemical properties or functions that differentiate it from standard long-chain fatty acids.

Comparative Analysis with Related Compounds

Relationship to Stearic Acid

Research Applications and Analytical Methods

Analytical Detection and Characterization

The characterization of 16-Ketostearic acid in research contexts would likely employ standard analytical techniques used for fatty acid analysis. These might include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The presence of the ketone group would create characteristic fragmentation patterns in mass spectrometry and distinctive signals in NMR analysis, facilitating its identification in complex mixtures.

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